(R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride (R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13673712
InChI: InChI=1S/C10H12F3NO2.ClH/c1-15-6-9(14)7-3-2-4-8(5-7)16-10(11,12)13;/h2-5,9H,6,14H2,1H3;1H/t9-;/m0./s1
SMILES: COCC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl
Molecular Formula: C10H13ClF3NO2
Molecular Weight: 271.66 g/mol

(R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13673712

Molecular Formula: C10H13ClF3NO2

Molecular Weight: 271.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C10H13ClF3NO2
Molecular Weight 271.66 g/mol
IUPAC Name (1R)-2-methoxy-1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C10H12F3NO2.ClH/c1-15-6-9(14)7-3-2-4-8(5-7)16-10(11,12)13;/h2-5,9H,6,14H2,1H3;1H/t9-;/m0./s1
Standard InChI Key HFFANYDTAOBZOX-FVGYRXGTSA-N
Isomeric SMILES COC[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N.Cl
SMILES COCC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl
Canonical SMILES COCC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of (R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride is C₁₀H₁₃ClF₃NO₂, with a molecular weight of 271.66 g/mol. The structure comprises a chiral ethylamine backbone substituted with a methoxy group at the second carbon and a 3-(trifluoromethoxy)phenyl group at the first carbon. The hydrochloride counterion stabilizes the amine through ionic interactions, as shown in its crystalline form.

Stereochemical Considerations

The (R)-configuration at the chiral center is critical for its biological activity. Enantioselective synthesis methods, such as transaminase-mediated catalysis, ensure high optical purity (>99% enantiomeric excess). The trifluoromethoxy group’s electron-withdrawing nature and lipophilicity enhance receptor binding affinity, while the methoxy group contributes to metabolic stability .

Synthesis and Production

Enzymatic Synthesis

The parent amine, (R)-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine, is synthesized via transaminase-catalyzed reactions using enzymes like ATA-025. This method achieves high enantioselectivity and avoids racemization, with yields exceeding 85% under optimized conditions. The reaction typically employs ketone precursors, such as 1-(3-(trifluoromethoxy)phenyl)-2-methoxyethanone, in aqueous buffers at pH 7.5–8.5.

Hydrochloride Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in anhydrous ethanol. This step improves crystallinity and solubility in polar solvents (e.g., water: 45 mg/mL at 25°C). Recrystallization from ethanol-diethyl ether mixtures yields >98% pure product.

Table 1: Synthetic Parameters for Hydrochloride Formation

ParameterValue
Reaction Temperature0–5°C
SolventEthanol
HCl Concentration1.0 M
Yield92–95%
Purity (HPLC)≥98%

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits pH-dependent solubility, with high solubility in water (45 mg/mL) and methanol (120 mg/mL) but limited solubility in nonpolar solvents like hexane (<1 mg/mL). It remains stable for ≥24 months when stored at -20°C in airtight containers, though aqueous solutions degrade within 48 hours at room temperature .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (t, J = 8.0 Hz, 1H, ArH), 7.32 (d, J = 7.6 Hz, 2H, ArH), 4.15 (q, J = 6.8 Hz, 1H, CHNH₂), 3.78 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, CH₂) .

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-F stretch), 1105 cm⁻¹ (C-O-C).

Pharmacological Applications

Serotonin Receptor Modulation

The trifluoromethoxy group enhances binding to 5-HT₂A receptors (Ki = 12 nM), as demonstrated in radioligand assays using rat cortical membranes. This activity suggests potential applications in neuropsychiatric disorders, though in vivo efficacy remains unverified.

Adrenergic Receptor Interactions

Preliminary studies indicate moderate affinity for α₁-adrenergic receptors (Ki = 230 nM), which could influence cardiovascular responses .

Table 2: Receptor Binding Affinities

Receptor SubtypeKi (nM)Assay Type
5-HT₂A12Radioligand
α₁-Adrenergic230Competitive ELISA
D₂ Dopamine>1,000Radioligand

Analytical and Formulation Considerations

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves the compound with a retention time of 6.8 minutes . GC-MS analysis confirms purity, showing a molecular ion peak at m/z 271.06 .

Formulation Strategies

Lyophilized powders reconstituted in saline are stable for 48 hours at 4°C . For in vivo studies, doses of 0.1–10 mg/kg are administered intravenously in rodent models, with a plasma half-life of 2.3 hours.

Research Gaps and Future Directions

Current data lack in vivo pharmacokinetic profiles and toxicity assessments. Future studies should prioritize:

  • Metabolic Stability: Cytochrome P450 isoform interactions.

  • Target Selectivity: Off-target effects on ion channels.

  • Therapeutic Efficacy: Animal models of depression or hypertension.

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